molecular formula C13H10FNO2 B15299434 Benzyl 6-fluoropyridine-2-carboxylate

Benzyl 6-fluoropyridine-2-carboxylate

Cat. No.: B15299434
M. Wt: 231.22 g/mol
InChI Key: XOTKBAKHMILFSC-UHFFFAOYSA-N
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Description

Benzyl 6-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of fluoropyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-fluoropyridine-2-carboxylate typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction, where the carboxylic acid group reacts with the alcohol group to form the ester bond. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Benzyl 6-fluoropyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

    Florpyrauxifen-benzyl: A benzyl ester with herbicidal properties, used in agricultural applications.

    2-Fluoropyridine: A simpler fluorinated pyridine used as an intermediate in organic synthesis.

    6-Fluoronicotinic acid: Another fluoropyridine derivative with applications in medicinal chemistry.

Uniqueness: Benzyl 6-fluoropyridine-2-carboxylate stands out due to its specific ester structure, which imparts unique reactivity and stability compared to other fluoropyridines. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

benzyl 6-fluoropyridine-2-carboxylate

InChI

InChI=1S/C13H10FNO2/c14-12-8-4-7-11(15-12)13(16)17-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

XOTKBAKHMILFSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NC(=CC=C2)F

Origin of Product

United States

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